molecular formula C8H14O B14628688 2-(Methoxymethyl)hexa-1,4-diene CAS No. 57217-22-8

2-(Methoxymethyl)hexa-1,4-diene

Cat. No.: B14628688
CAS No.: 57217-22-8
M. Wt: 126.20 g/mol
InChI Key: FQTCLZDTWZHOAS-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)hexa-1,4-diene is a functionalized conjugated diene of significant interest in synthetic organic chemistry and materials science research. Its structure, featuring a methoxymethyl substituent on a 1,4-hexadiene backbone, makes it a valuable building block for the construction of complex molecular architectures. A primary research application of this compound is its role as a diene in cycloaddition reactions, particularly the Diels-Alder reaction . In this concerted [4+2] cycloaddition, conjugated dienes like this compound react with dienophiles to form six-membered rings with high stereospecificity, a fundamental transformation widely employed in the total synthesis of natural products and pharmacologically active compounds . The methoxymethyl group can influence the electron density of the diene system, potentially modifying its reactivity and selectivity in these processes. Furthermore, conjugated dienes are known to undergo other characteristic reactions, such as 1,2- and 1,4-electrophilic additions . Upon reaction with electrophiles, these dienes can form resonance-stabilized allylic carbocation intermediates, leading to a mixture of products whose ratio is often controlled by reaction conditions (kinetic vs. thermodynamic control) . This property is exploited in research to study reaction mechanisms and develop new synthetic methodologies. Researchers utilize this reagent in the development of novel polymers, the synthesis of specialized intermediates, and explorations in catalysis. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57217-22-8

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-(methoxymethyl)hexa-1,4-diene

InChI

InChI=1S/C8H14O/c1-4-5-6-8(2)7-9-3/h4-5H,2,6-7H2,1,3H3

InChI Key

FQTCLZDTWZHOAS-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(=C)COC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methoxymethyl Hexa 1,4 Diene

Convergent and Divergent Synthetic Pathways to 1,4-Dienes

The synthesis of 1,4-dienes, which are crucial components in many biologically active natural products and versatile building blocks in organic chemistry, can be achieved through a variety of convergent and divergent strategies. mdpi.com These methods often rely on the regio- and stereoselective formation of carbon-carbon bonds, a central theme in modern synthetic organic chemistry. nih.gov

Metal-Catalyzed Cross-Coupling Approaches for Diene Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have been extensively developed for the synthesis of dienes. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex. wikipedia.orgnobelprize.org

Palladium catalysts are particularly versatile and widely used in organic synthesis due to their tolerance of a broad range of functional groups. nobelprize.orgresearchgate.net

The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov While traditionally used to form substituted alkenes, variations of this reaction can be applied to diene synthesis. researchgate.netyoutube.com For instance, a palladium-catalyzed 1,4-palladium migration followed by a Heck sequence has been utilized for the synthesis of 1,3-dienes, a strategy that could potentially be adapted for 1,4-diene formation. researchgate.net

The Negishi coupling reaction creates a carbon-carbon bond by coupling an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms, making it a valuable tool in the synthesis of complex molecules. wikipedia.org A general approach would involve the coupling of an allylic zinc reagent with a vinyl halide or an alkenylzinc reagent with an allyl halide.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate, is another cornerstone of C-C bond formation. nobelprize.orgyoutube.com This reaction is known for its mild conditions and the low toxicity of its boron-based reagents. nobelprize.org Specific applications include the stereospecific synthesis of multisubstituted olefins and 1,3-dienes through a controllable 1,4-palladium migration process. nih.gov The use of chiral γ,γ-disubstituted allylboronates in Suzuki-Miyaura cross-coupling can produce nonracemic compounds containing quaternary centers with high regioselectivity. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Reactions for Diene Synthesis

Reaction Name Coupling Partners Catalyst System (Typical) Key Features
Heck Reaction Unsaturated Halide + Alkene Pd(OAc)₂, Ligand (e.g., PPh₃), Base Forms substituted alkenes; can be adapted for diene synthesis. researchgate.netnih.govyoutube.com
Negishi Coupling Organozinc Compound + Organic Halide/Triflate Pd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄) Couples various carbon hybridizations; high functional group tolerance. wikipedia.orgorganic-chemistry.org

| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide/Triflate | Pd(0) complex, Base (e.g., K₂CO₃) | Mild conditions; low toxicity of reagents; stereospecific variations exist. nobelprize.orgnih.gov |

Nickel and cobalt catalysts offer alternative and sometimes complementary reactivity to palladium.

Nickel-catalyzed strategies are effective for forming 1,4-dienes. A notable method involves the direct reaction of allylic alcohols with alkenyl boronates, which provides high regio- and stereoselectivity. organic-chemistry.org The choice of ligand is crucial in controlling the outcome of these reactions. Another approach is the reductive cross-coupling of vinyl and benzyl (B1604629) electrophiles. acs.org Additionally, nickel catalysts can facilitate the coupling of enones or enals with alkynes to give 1,4-diene products. organic-chemistry.org The cross-electrophile coupling of two different vinyl halides using a nickel catalyst also yields 1,3-dienes. nih.gov

Cobalt-catalyzed reactions provide another avenue to 1,4-dienes. The cobalt-catalyzed 1,4-hydrovinylation of acyclic 1,3-dienes with terminal alkenes is a mild method to produce 1,4-dienes, where the regioselectivity can be controlled by the choice of phosphine (B1218219) ligands. organic-chemistry.orgacs.org For example, dppe or dppp (B1165662) ligands tend to form branched products, while a SchmalzPhos ligand can lead to linear products. organic-chemistry.org Cobalt catalysts have also been employed in the coupling of conjugated dienes and epoxides with carbon monoxide. nih.gov

Table 2: Nickel- and Cobalt-Catalyzed Reactions for 1,4-Diene Synthesis

Metal Catalyst Reaction Type Substrates Key Features
Nickel Cross-Coupling Allylic Alcohols + Alkenyl Boronates High regio- and stereoselectivity; ligand-controlled. organic-chemistry.org
Nickel Reductive Coupling Enones/Enals + Alkynes Provides direct access to skipped diene products. organic-chemistry.org

| Cobalt | 1,4-Hydrovinylation | Acyclic 1,3-Dienes + Terminal Alkenes | Mild conditions; regioselectivity controlled by ligands. organic-chemistry.orgwikipedia.org |

Copper-catalyzed reactions have emerged as powerful methods for the synthesis of 1,4-dienes, particularly for enantioselective transformations. One significant approach involves the enantioselective allylic addition of alkenyl units to allylic electrophiles, catalyzed by a copper complex of a chiral N-heterocyclic carbene (NHC). organic-chemistry.org This method allows for the creation of tertiary carbon stereogenic centers. Copper(I) tert-butoxide has also been used to facilitate the substitution of a silyl (B83357) group in vinylsilanes with an allylic group. organic-chemistry.org Furthermore, a copper-catalyzed 1,4-protoboration of terminal 1,3-dienes has been developed to prepare chiral allylic boronate reagents. chinesechemsoc.org

Olefin Metathesis Reactions (e.g., Ring-Closing, Cross-Metathesis)

Olefin metathesis is a Nobel Prize-winning reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. wikipedia.org It has become a staple in organic synthesis for its efficiency and functional group tolerance. ingentaconnect.com

Cross-metathesis (CM) is an intermolecular reaction between two different olefins and is a direct method for synthesizing acyclic dienes. sigmaaldrich.comutc.edu By carefully selecting the olefin partners and a suitable catalyst, such as a Grubbs or Schrock catalyst, a 1,4-diene can be constructed. However, controlling the selectivity can be challenging. ingentaconnect.com

Ring-closing metathesis (RCM) is an intramolecular reaction of a diene to form a cyclic alkene and is widely used for synthesizing rings of various sizes. wikipedia.orgorganic-chemistry.org While its primary application is for cyclic compounds, the principles of metathesis are fundamental to the strategic construction of acyclic dienes as well. Enyne ring-closing metathesis is a variation that can produce a cyclic diene from a substrate containing both an alkene and an alkyne. wikipedia.org

Table 3: Olefin Metathesis for Diene Synthesis

Metathesis Type Description Key Features
Cross-Metathesis (CM) Intermolecular reaction of two different olefins. sigmaaldrich.com Direct route to acyclic dienes; selectivity can be a challenge. ingentaconnect.com

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. wikipedia.orgorganic-chemistry.org | Primarily for cyclic structures; showcases the power of metathesis catalysts. |

Directed Hydroallylation and Carbometalation of Alkynes

Alkynes are versatile starting materials that can be transformed into 1,4-dienes through various addition reactions.

Directed hydroallylation of alkynes offers a route to skipped dienes. For instance, a CO₂-promoted and nickel-catalyzed direct hydroallylation of terminal alkynes with allylic alcohols yields 1,4-dienes with excellent Markovnikov selectivity. organic-chemistry.org The hydroallylation of terminal alkynes with allyl phosphates is another effective method. organic-chemistry.org

Carbometalation is a reaction where a carbon-metal bond adds across a carbon-carbon triple bond. mdpi.comnih.gov This process creates a new vinyl-metal species that can be further functionalized. A titanium alkoxide-mediated convergent coupling between internal alkynes and allenes provides a regio- and stereocontrolled synthesis of substituted acyclic 1,4-dienes. nih.gov Similarly, a titanium-mediated cross-coupling of allenes and alkynes can produce 1,4-dienes stereoselectively. nih.gov The allylindation of alkynes using indium tribromide and allylic silanes is another example that yields metalated 1,4-dienes, which can then be used in subsequent cross-coupling reactions. mdpi.com

Extrusion Reactions for Diene Generation

Extrusion reactions, where a small, stable molecule is eliminated from a cyclic precursor to form a new double bond, represent a powerful method for generating dienes. For a target like 2-(methoxymethyl)hexa-1,4-diene, this could involve the cheletropic extrusion of sulfur dioxide from a sulfolene derivative. This approach offers excellent control over the position of the newly formed double bond.

The general strategy would involve the synthesis of a 3-(methoxymethyl)-2,5-dihydrothiophene-1,1-dioxide. The synthesis of this precursor could be achieved through various routes, including the alkylation of a suitable sulfolene precursor. Subsequent thermal or photochemical extrusion of SO2 would then yield the desired 1,4-diene. The reaction conditions for the extrusion step are critical to avoid isomerization of the double bonds.

Table 1: Illustrative Data for SO2 Extrusion in Diene Synthesis

EntryPrecursorConditionsProductYield (%)
13-Methyl-2,5-dihydrothiophene-1,1-dioxideToluene, 110 °CIsoprene (B109036)>95
23,4-Dimethyl-2,5-dihydrothiophene-1,1-dioxideXylene, 140 °C2,3-Dimethyl-1,3-butadiene90

This table presents typical results for sulfolene extrusion reactions to form conjugated dienes, illustrating the high efficiency of this method.

Wittig and Horner-Wadsworth-Emmons Olefination in Diene Synthesis

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methodologies for the formation of carbon-carbon double bonds and can be adapted for the synthesis of 1,4-dienes. These reactions involve the coupling of a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) with an aldehyde or ketone.

For the synthesis of this compound, a plausible disconnection would involve the reaction of a C4 phosphorus ylide with a C3 aldehyde containing the methoxymethyl group, or vice versa. The choice of reagents and reaction conditions can influence the stereochemical outcome of the newly formed double bond. The HWE reaction, in particular, often favors the formation of (E)-alkenes.

Table 2: Comparison of Wittig and HWE Reactions for Olefination

FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
Phosphorus Reagent Phosphonium ylidePhosphonate ester
Byproduct Triphenylphosphine oxideWater-soluble phosphate (B84403) ester
Byproduct Removal Often requires chromatographyTypically removed by aqueous extraction
Stereoselectivity Variable, depends on ylide stabilityGenerally high (E)-selectivity

Stereoselective and Stereospecific Synthesis of this compound

Achieving high levels of stereocontrol is paramount in modern organic synthesis. For this compound, this encompasses control over the geometry of the double bonds and the potential for creating a stereogenic center.

The geometry of the double bonds in this compound can be influenced by the choice of synthetic method. As mentioned, the HWE reaction typically provides a high degree of (E)-selectivity. Conversely, modifications of the Wittig reaction, such as the Schlosser modification, can be employed to favor the formation of (Z)-alkenes. The choice of solvent, temperature, and additives can also play a crucial role in determining the E/Z ratio.

If the synthesis of an enantiomerically enriched form of this compound is desired, asymmetric induction becomes a key consideration. This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material. For instance, an asymmetric allylation reaction could be used to set a stereocenter, which then directs the formation of the diene system.

The introduction of the methoxymethyl group must be carefully planned to ensure it is placed at the correct position (C2) and that the ether linkage is formed selectively in the presence of other functional groups, such as the double bonds. This can be achieved by protecting the double bonds, introducing the methoxymethyl group, and then deprotecting. Alternatively, a building block already containing the methoxymethyl group can be used in a coupling reaction. The methoxymethyl ether can be installed via a Williamson ether synthesis, using a suitable alkoxide and methoxymethyl chloride (MOM-Cl).

Development of Novel "Telescoping Synthesis" Strategies for Analogues

"Telescoping synthesis," also known as a one-pot or flow synthesis, involves a sequence of reactions in which the intermediates are not isolated and purified. This approach offers significant advantages in terms of efficiency, reduced waste, and safety. The development of a telescoping strategy for analogues of this compound would be a significant advancement.

Such a strategy could involve, for example, the in-situ formation of a phosphonate for an HWE reaction, followed by the olefination and a subsequent cross-coupling reaction to modify another part of the molecule, all in a single reaction vessel or a continuous flow reactor. This would require careful orchestration of reaction conditions and reagent compatibility.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxymethyl Hexa 1,4 Diene

Pericyclic Reactions Involving the 1,4-Diene System

Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of concerted reactions in organic chemistry. The 1,4-diene moiety of 2-(methoxymethyl)hexa-1,4-diene is well-suited to participate in several types of pericyclic reactions, including cycloadditions and sigmatropic rearrangements.

Intramolecular and Intermolecular Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. libretexts.orglibretexts.org They involve the joining of two or more unsaturated molecules or parts of the same molecule to form a ring. libretexts.orglibretexts.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a highly efficient method for forming six-membered rings. masterorganicchemistry.comnih.govorganic-chemistry.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to create a cyclohexene (B86901) derivative. masterorganicchemistry.comorganic-chemistry.org The reaction is known for its high degree of stereospecificity and regioselectivity. nih.govnih.gov

For an unsymmetrical diene like this compound reacting with an unsymmetrical dienophile, the regiochemistry of the Diels-Alder reaction is a critical consideration. masterorganicchemistry.com The alignment of the diene and dienophile determines the substitution pattern of the resulting cyclohexene ring. Generally, in normal-demand Diels-Alder reactions, an electron-rich diene reacts with an electron-poor dienophile. libretexts.orgijcrcps.com The regioselectivity can often be predicted by considering the electronic effects of the substituents on both the diene and the dienophile. masterorganicchemistry.com Dienes with substituents at the 2-position, such as this compound, tend to favor the formation of "para" (1,4) products when reacting with dienophiles bearing electron-withdrawing groups. masterorganicchemistry.com

The stereochemistry of the Diels-Alder reaction is also highly controlled. masterorganicchemistry.com The relative configuration of substituents on both the diene and the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.com This stereospecificity arises from the concerted nature of the reaction, where all bonds are formed in a single step. libretexts.org The endo/exo selectivity, which describes the orientation of the dienophile's substituents relative to the diene, is another important stereochemical aspect. nih.gov In many cases, the endo product is kinetically favored due to secondary orbital interactions. nih.gov

Table 1: Predicted Regio- and Stereochemical Outcomes in Diels-Alder Reactions of this compound

DienophilePredicted Major RegioisomerPredicted Major Stereoisomer
Maleic Anhydride1,4-adductendo
Acrylonitrile1,4-adductendo
Methyl Acrylate1,4-adductendo

Note: The predictions in this table are based on general principles of Diels-Alder reactivity and may vary depending on specific reaction conditions.

Beyond the Diels-Alder reaction, dienes can participate in other modes of cycloaddition. [2+2] cycloadditions, which form four-membered rings, typically require photochemical activation for simple alkenes. libretexts.orglibretexts.orglibretexts.org However, thermal [2+2] cycloadditions are known to occur with ketenes. libretexts.org

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. uchicago.edunih.govmdpi.comresearchgate.net These reactions involve a 1,3-dipole reacting with a dipolarophile (an alkene or alkyne). While the 1,4-diene system of this compound is not a 1,3-dipole itself, it can act as the dipolarophile in such reactions. Other cycloaddition modes, such as [4+3] and [6+2] cycloadditions, are also known but are generally less common. youtube.com

The methoxymethyl group at the 2-position of the hexa-1,4-diene system exerts a significant influence on its reactivity and selectivity in cycloaddition reactions. nih.gov This substituent can affect the electronic properties of the diene through both inductive and potential hyperconjugative effects. As an electron-donating group, the methoxymethyl substituent increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. ijcrcps.com This generally leads to an increased reaction rate in normal-demand Diels-Alder reactions, where the primary orbital interaction is between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). ijcrcps.comrsc.org

The steric bulk of the methoxymethyl group can also play a role in directing the regioselectivity and stereoselectivity of the cycloaddition. nih.gov It can influence the preferred approach of the dienophile, potentially favoring the formation of one regioisomer or stereoisomer over another due to steric hindrance. libretexts.org For instance, the substituent may disfavor the "ortho" approach of a dienophile, further enhancing the preference for the "para" product.

Sigmatropic Rearrangements

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.org The most common types of sigmatropic rearrangements are classified by the order [i,j], which denotes the number of atoms over which the sigma bond moves on each fragment.

For a 1,4-diene system, a libretexts.orglibretexts.org-sigmatropic rearrangement, such as the Cope rearrangement, is a possibility if the diene can adopt a suitable conformation. wikipedia.orglibretexts.orgspcmc.ac.in The Cope rearrangement involves the reorganization of a 1,5-diene. wikipedia.org While this compound is a 1,4-diene, under certain conditions or with appropriate structural modifications, it could potentially isomerize to a 1,5-diene and subsequently undergo a Cope rearrangement. libretexts.org Another relevant sigmatropic shift is the nih.govnih.gov-hydrogen shift, which is thermally allowed and proceeds suprafacially. libretexts.orgspcmc.ac.in

The methoxymethyl substituent would be expected to influence the rate and equilibrium position of any potential sigmatropic rearrangement. Its electronic and steric properties could affect the stability of the transition state and the resulting products.

Electrophilic and Nucleophilic Additions to the Diene System

The double bonds in the 1,4-diene system of this compound are susceptible to both electrophilic and nucleophilic attack.

In electrophilic addition to a conjugated diene, the initial attack by an electrophile can lead to the formation of a resonance-stabilized allylic carbocation. chemistrynotmystery.comlibretexts.org This intermediate can then be attacked by a nucleophile at two different positions, leading to the formation of 1,2- and 1,4-addition products. chemistrynotmystery.comchemistrysteps.commasterorganicchemistry.com The ratio of these products is often dependent on the reaction temperature, with the 1,2-adduct being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures). masterorganicchemistry.commasterorganicchemistry.com The methoxymethyl substituent, being electron-donating, would likely influence the regioselectivity of the initial electrophilic attack, favoring the formation of a more stable carbocation intermediate. libretexts.org

Nucleophilic addition to a diene is generally less common unless the diene is activated by electron-withdrawing groups or complexed to a metal. bohrium.comyoutube.comnih.gov In the context of organometallic chemistry, a diene can be activated towards nucleophilic attack by coordination to a transition metal. bohrium.com The methoxymethyl group could potentially influence the coordination of the diene to the metal center and subsequently affect the regioselectivity of the nucleophilic attack.

Halogenation and Hydrohalogenation Pathways

The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to this compound proceeds via electrophilic addition mechanisms. Due to the non-conjugated nature of the diene, the reaction can occur at either of the two double bonds.

In hydrohalogenation, the regioselectivity of the addition is governed by Markovnikov's rule, which predicts that the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. pressbooks.pub

Addition to the C1-C2 double bond: Protonation of C1 generates a tertiary allylic carbocation at C2. This carbocation is relatively stable due to hyperconjugation and the allylic resonance.

Addition to the C4-C5 double bond: Protonation of C5 would lead to a secondary carbocation at C4, while protonation at C4 would lead to a different secondary carbocation at C5. The tertiary allylic carbocation from the first pathway is significantly more stable.

Consequently, the reaction with a single equivalent of a hydrohalic acid is expected to show a strong preference for addition across the C1-C2 double bond. The subsequent attack by the halide anion (X⁻) would yield the Markovnikov product. In cases where radical initiators are present (e.g., peroxides with HBr), an anti-Markovnikov addition can occur via a radical mechanism.

The direct halogenation with reagents like Br₂ proceeds through a cyclic halonium ion intermediate. The attack of the bromide ion will open this ring. For the C1-C2 double bond, steric hindrance from the methoxymethyl group might influence the stereochemical outcome of the addition.

Table 1: Predicted Products of Hydrohalogenation of this compound

ReagentTarget Double BondIntermediate StabilityMajor Product
HBr (no peroxides)C1=C2Tertiary Allylic Carbocation2-Bromo-2-(methoxymethyl)hex-4-ene
HBr (no peroxides)C4=C5Secondary Carbocation5-Bromo-2-(methoxymethyl)hex-1-ene
HBr (with peroxides)C1=C2Secondary Radical1-Bromo-2-(methoxymethyl)hex-4-ene

Hydrogenation and Partial Hydrogenation Selectivity

Catalytic hydrogenation of this compound can lead to partial or full saturation of the double bonds. The selectivity of this process is highly dependent on the catalyst used.

The C1-C2 double bond is generally more accessible to a heterogeneous catalyst surface (like Palladium on carbon, Pd/C) due to being a terminal alkene, compared to the internal C4-C5 bond. Therefore, partial hydrogenation using catalysts like Pd/C or Platinum oxide (PtO₂) under controlled conditions (low pressure and temperature) would likely favor the reduction of the terminal double bond, yielding 2-(methoxymethyl)hex-4-ene.

For achieving high selectivity, specific catalysts are employed. For instance, Lindlar's catalyst is known for reducing alkynes to cis-alkenes and can be used for selective hydrogenation of the more reactive double bond in a diene system. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are particularly sensitive to steric hindrance and would be expected to preferentially reduce the less-hindered terminal C1-C2 double bond. Complete hydrogenation with excess hydrogen and a highly active catalyst like Pd/C will result in the formation of 2-(methoxymethyl)hexane.

Table 2: Selectivity in the Hydrogenation of this compound

CatalystConditionsExpected Major Product
Pd/C, H₂ (1 atm)Limited H₂2-(Methoxymethyl)hex-4-ene
Wilkinson's CatalystH₂2-(Methoxymethyl)hex-4-ene
PtO₂, H₂ (high pressure)Excess H₂2-(Methoxymethyl)hexane

Oxidation Reactions

The oxidation of this compound can target the double bonds or the allylic positions.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of epoxides. The selectivity of epoxidation is governed by the nucleophilicity of the double bond; more electron-rich (more substituted) alkenes react faster. stackexchange.com In this case, both double bonds are disubstituted. However, the C1-C2 double bond is electronically influenced by the adjacent ether oxygen, which may slightly alter its reactivity. Selective mono-epoxidation can be challenging, but careful control of stoichiometry can favor reaction at one site.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃), followed by a reductive (e.g., Zn/H₂O) or oxidative (e.g., H₂O₂) workup, will cleave both double bonds. This would lead to the formation of smaller carbonyl compounds and formaldehyde. For example, ozonolysis with a reductive workup would be expected to yield formaldehyde, 2-oxopent-3-yl(methoxymethyl) ether, propanal, and other fragments.

Rearrangement Pathways Involving the Methoxymethyl Group

The structure of this compound, specifically the allylic ether moiety, is susceptible to sigmatropic rearrangements. These are concerted, pericyclic reactions that can be induced thermally or photochemically.

A potential pathway is a stackexchange.comwiley-vch.de-Wittig rearrangement if the allylic ether is first deprotonated at the carbon adjacent to the ether oxygen. This would involve the formation of a carbanion, followed by a concerted rearrangement to form a homoallylic alcohol.

While the classic Cope rearrangement requires a 1,5-diene framework, which is present, the specific substitution pattern might not favor it over other pathways. wikipedia.orgmasterorganicchemistry.com The Cope rearrangement is a stackexchange.comstackexchange.com-sigmatropic shift that would equilibrate the diene, but in this asymmetrically substituted case, the thermodynamic stability of the product would drive the reaction. wikipedia.org

Another relevant reaction is the Di-π-methane rearrangement, a photochemical process for 1,4-dienes that results in the formation of a vinylcyclopropane (B126155) derivative. wikipedia.orgslideshare.netchem-station.com This reaction proceeds via a diradical intermediate and is a known transformation for molecules with two π-systems separated by a single sp³-hybridized carbon. wikipedia.orgscribd.com

Transition Metal-Catalyzed Functionalization of the Diene and Ether Bonds

Transition metal catalysts can enable a wide range of transformations on the diene and ether moieties, often with high selectivity.

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond, typically using cobalt or rhodium catalysts. Applied to this compound, this reaction could occur at either double bond. The regioselectivity is highly dependent on the catalyst and ligands used. For the terminal C1-C2 double bond, rhodium catalysts with bulky phosphine (B1218219) ligands tend to favor the formation of the linear aldehyde (at C1), whereas cobalt catalysts might produce a mixture of linear and branched aldehydes. The internal C4-C5 bond would also react to form a mixture of aldehydes at C4 and C5.

The allylic positions in this compound (C3 and C6) are prime targets for functionalization. Palladium-catalyzed reactions, such as the Tsuji-Trost allylic substitution, are prominent examples. rsc.org These reactions typically require the substrate to have a leaving group at the allylic position.

More advanced methods involve the direct C-H activation of allylic positions. rsc.orgnih.govresearchgate.net Rhodium and Iridium catalysts have been shown to be effective for the intermolecular C-H functionalization of unactivated alkenes. rsc.org In the case of this compound, a catalyst could selectively activate the C-H bonds at C3 or C6, allowing for the introduction of various nucleophiles. The presence of the ether group might also direct the catalyst to a specific site, influencing the regioselectivity of the functionalization. rsc.orgnih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy stands as the most powerful tool for the complete structural assignment of 2-(Methoxymethyl)hexa-1,4-diene in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of this compound provides initial information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity through spin-spin coupling. The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. libretexts.org The chemical shifts are influenced by factors such as hybridization and the electronegativity of nearby atoms. libretexts.orgudel.edu

¹H NMR Spectral Data (Predicted) The expected chemical shifts (δ) in the ¹H NMR spectrum are influenced by the electronic environment of each proton. Protons on sp³ carbons generally appear at lower chemical shifts than those on sp² carbons. thieme-connect.de

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1 (CH₃-C=)~1.7Doublet~6-7
H3 (=CH-CH₂)~2.8Doublet~6-7
H4 (=CH-CH=)~5.4-5.8Multiplet
H5 (=CH-CH₃)~5.4-5.8Multiplet
H6 (=C(CH₂OCH₃)-)~4.8-5.0Singlet
H7 (-CH₂-O-)~3.9Singlet
H8 (O-CH₃)~3.3Singlet

¹³C NMR Spectral Data (Predicted) In the ¹³C NMR spectrum, sp² hybridized carbons of the diene system are expected to resonate at lower fields (higher ppm values) compared to the sp³ hybridized carbons of the methyl and methoxymethyl groups. oregonstate.edu

CarbonPredicted Chemical Shift (ppm)
C1 (CH₃-C=)~18
C2 (=C(CH₂OCH₃)-)~145
C3 (-CH₂-CH=)~35
C4 (=CH-CH=)~125-135
C5 (=CH-CH₃)~125-135
C6 (CH₃-C=)~125-135
C7 (-CH₂-O-)~75
C8 (O-CH₃)~58

Two-dimensional NMR techniques are indispensable for assembling the molecular structure by revealing correlations between different nuclei. nih.govyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton coupling networks. For this compound, COSY would show correlations between the protons of the methyl group at C6 and the vinyl proton at C5, as well as between the methylene (B1212753) protons at C3 and the vinyl proton at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing one-bond C-H correlations. columbia.eduyoutube.com This allows for the unambiguous assignment of each carbon atom that bears protons by correlating the assigned proton signals with their corresponding carbon signals. For example, the proton signal around 3.3 ppm would correlate with the carbon signal around 58 ppm, confirming the O-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. columbia.edu Key HMBC correlations for this compound would include:

A correlation from the protons of the methoxy (B1213986) group (H8) to the carbon of the methylene group (C7).

Correlations from the methylene protons of the methoxymethyl group (H7) to the olefinic carbon C2 and the methoxy carbon C8.

Correlations from the terminal vinyl protons (H6) to C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is instrumental in determining stereochemistry. For the 1,4-diene system, NOESY can help to confirm the (E) or (Z) configuration of the double bond between C4 and C5 by observing through-space interactions between the relevant protons. harvard.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides the exact mass of the molecular ion with high precision, which allows for the determination of the elemental formula. For this compound (C₈H₁₄O), the exact mass can be calculated.

Predicted HRMS Data

Formula Calculated Exact Mass

Fragmentation analysis in mass spectrometry provides information about the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Loss of the methoxy group (-OCH₃) to give a fragment ion at m/z 95.

Cleavage of the C-O bond to lose the methoxymethyl radical (•CH₂OCH₃), resulting in a fragment at m/z 81.

Allylic cleavage at the C3-C4 bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of bonds. masterorganicchemistry.comyoutube.com

Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (sp²) Stretching 3000-3100
C-H (sp³) Stretching 2850-3000
C=C (alkene) Stretching ~1650 (asymmetric)

The C=C stretching vibration in the conjugated diene system would be a characteristic feature in the IR spectrum. vaia.com The presence of both sp² and sp³ C-H stretching vibrations would also be evident. masterorganicchemistry.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

GC-MS is a powerful hyphenated technique used to separate volatile compounds in a mixture and identify them based on their mass spectra. ub.edu For this compound, GC-MS is the method of choice for:

Purity Assessment: A pure sample will show a single major peak in the gas chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Impurity Identification: Any minor peaks in the chromatogram can be analyzed by the mass spectrometer to identify potential impurities, such as starting materials, byproducts, or isomers. google.commdpi.com The fragmentation patterns of these impurities can be compared to spectral libraries for identification. kau.edu.sa

Computational and Theoretical Investigations of 2 Methoxymethyl Hexa 1,4 Diene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the electronic structure, bonding characteristics, and energy of 2-(Methoxymethyl)hexa-1,4-diene.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. nih.govepstem.net DFT methods, such as the widely used B3LYP or the dispersion-corrected ωB97X-D functionals, are employed to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. cnr.it This process involves finding the minimum energy structure on the potential energy surface. researchgate.net

The geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the diene system, the specific bond orders of the carbon-carbon double bonds, and the preferred orientation of the methoxymethyl substituent relative to the diene backbone.

By mapping the potential energy surface, DFT can also identify various stable conformers and the energy barriers separating them, providing a comprehensive energy landscape of the molecule. This is crucial for understanding the molecule's dynamic behavior. The accuracy of these calculations can be validated by comparing computed spectroscopic data, such as NMR chemical shifts, with experimental values. epstem.net

Table 1: Representative Optimized Geometric Parameters for a Diene System Calculated by DFT (Note: This table presents typical data for a substituted hexa-1,4-diene system as an illustrative example of DFT calculation outputs.)

ParameterAtoms InvolvedCalculated Value (B3LYP/6-31G*)
Bond LengthC1=C21.34 Å
Bond LengthC4=C51.35 Å
Bond LengthC2-C31.50 Å
Bond AngleC1-C2-C3124.5°
Dihedral AngleC1-C2-C3-C4-120.8°

While DFT is a powerful tool, ab initio ("from the beginning") methods provide a more rigorous, wave-function-based approach that can achieve higher accuracy for energetic properties, albeit at a greater computational expense. cnr.it High-level composite methods like the Gaussian-n (e.g., G4MP2) or W1X-1 theories are designed to approximate the exact solution of the Schrödinger equation by combining results from several levels of theory and basis sets. jyu.fi

For this compound, these methods can predict thermochemical properties such as the standard enthalpy of formation, entropy, and heat capacity with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values). nih.gov Such high-accuracy data is invaluable for creating reliable benchmark databases and for understanding the fundamental thermodynamics governing the molecule's stability and reactions. jyu.fi Furthermore, refining DFT models with dispersion corrections against high-level ab initio calculations can improve the accuracy of simulations for larger systems or condensed-phase environments. ucl.ac.ukresearchgate.net

Mechanistic Probing of Chemical Reactions via Computational Transition State Search

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For a diene like this compound, a primary reaction of interest is the Diels-Alder cycloaddition.

A chemical reaction proceeds from reactants to products via a high-energy transition state. rsc.org Locating this transition state structure on the potential energy surface is a key goal of mechanistic studies. researchgate.net Computational methods allow for a "transition state search," which identifies the geometry of this fleeting species.

Once the transition state is located, its energy relative to the reactants determines the activation energy (Ea), or energy barrier, of the reaction. libretexts.org According to transition state theory, this barrier is the principal factor controlling the reaction rate. researchgate.net For a Diels-Alder reaction involving this compound, calculations could determine the activation enthalpies for different regio- and stereochemical pathways, predicting which product is kinetically favored. For example, theoretical studies on similar cycloaddition reactions have successfully calculated activation enthalpies and identified the more favorable reaction pathways.

Table 2: Hypothetical Kinetic Data for a Diels-Alder Reaction Calculated Computationally (Note: This table illustrates the type of data obtained from transition state calculations for a generic diene reaction.)

Reaction PathwayActivation Enthalpy (ΔH‡) (kcal/mol)Relative Rate Constant (k_rel)Kinetic Product
Pathway A (ortho)15.5~50Minor
Pathway B (meta)12.0~1200Major

Reactions are typically run in a solvent, which can significantly influence reaction rates and outcomes. Computational models can account for these environmental effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov

By performing calculations with a PCM, chemists can investigate how the polarity of the solvent stabilizes or destabilizes the reactants, transition state, and products. This allows for the prediction of changes in activation barriers and reaction equilibria when moving from the gas phase to a solution. For reactions involving this compound, this would be crucial for comparing theoretical predictions with experimental results, which are almost always obtained in solution. nih.gov

Conformational Analysis and Stereochemical Preferences of the Diene and Methoxymethyl Moieties

The flexibility of the single bonds in this compound allows the molecule to adopt numerous spatial arrangements, or conformations. The methoxymethyl group and the C2-C3 single bond of the hexadiene chain are both capable of rotation, leading to a complex conformational landscape.

Computational conformational analysis involves systematically exploring these rotations to identify the stable conformers (energy minima) and the transition states that connect them. nih.gov Calculations can determine the relative energies of these conformers, revealing which shapes the molecule is most likely to adopt at a given temperature. For instance, analysis could reveal whether a gauche or cis conformation around the C-O bonds is preferred and how the orientation of the methoxymethyl group affects the diene system. nih.gov This information is critical, as the reactivity of the diene can be highly dependent on its conformation. For a Diels-Alder reaction to occur, the diene must typically adopt a planar s-cis conformation, and computational analysis can determine the energy penalty required to achieve this reactive geometry.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations, often employing Density Functional Theory (DFT), are a standard method for predicting the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) of organic molecules. This process involves optimizing the molecule's geometry at a specific level of theory and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Reactivity Descriptors (e.g., Fukui Functions, Global Electrophilicity/Nucleophilicity Indices)

Fukui Functions: These functions are used to identify the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. By analyzing the change in electron density as an electron is notionally added or removed, one can generate condensed Fukui indices for each atom. A data table would list these indices, pinpointing the specific carbon or oxygen atoms most likely to engage in different types of reactions.

Global Electrophilicity/Nucleophilicity Indices: The global electrophilicity index (ω) is a measure of a molecule's ability to accept electrons, classifying it on a quantitative scale of reactivity. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A corresponding global nucleophilicity index (N) can also be determined. These values are powerful for predicting the outcome of reactions, particularly in cycloadditions or interactions with biological molecules.

Currently, no studies have been published that calculate and analyze these specific reactivity descriptors for this compound. Such research would be a valuable contribution to understanding the chemical behavior of substituted dienes.

Applications in Advanced Organic Synthesis and Materials Science Research

As a Versatile Synthon for Complex Molecular Architectures

A synthon is a conceptual building block used in retrosynthetic analysis. The bifunctional nature of 2-(Methoxymethyl)hexa-1,4-diene—containing two distinct double bonds and a latent aldehyde or alcohol functionality (via the methoxymethyl ether)—makes it a versatile precursor for creating complex molecules.

The 1,4-diene, or "skipped diene," motif is a common feature in a wide array of natural products, including alkaloids, polyketides, fatty acids, and terpenoids. rsc.orgresearchgate.net The synthesis of these molecules often requires the strategic introduction of this non-conjugated diene system. rsc.org Functionalized skipped dienes serve as crucial intermediates in these synthetic pathways. researchgate.net

While direct application of this compound is not extensively documented, its structure is analogous to other dienes used in the synthesis of complex natural products. For instance, the dictyostatin (B1249737) family of anticancer agents contains a dienyl ester fragment, the synthesis of which has been achieved using ene-diene cross-metathesis. nih.gov The presence of the methoxymethyl group in this compound offers a handle for further elaboration, making it a plausible candidate for constructing fragments of similarly complex natural products.

Table 1: Examples of Natural Product Classes Containing the 1,4-Diene Motif

Natural Product Class Significance
Fatty Acids Common in lipid structures, often derived from biosynthetic pathways.
Polyketides A diverse group with many members exhibiting potent biological activity.
Terpenoids A large class of naturally occurring organic chemicals derived from isoprene (B109036) units.

This table is generated based on the prevalence of the 1,4-diene motif across various natural product classes as discussed in the literature. rsc.orgresearchgate.net

Many natural products containing skipped diene skeletons exhibit important biological activities, such as anticancer and antifungal properties. researchgate.net Consequently, synthetic intermediates that facilitate the construction of these scaffolds are highly valuable in medicinal chemistry. mdpi.com The development of methods to synthesize chiral 1,4-dienes is particularly sought after for producing enantioenriched bioactive molecules. researchgate.net

The structure of this compound allows for potential conversion into various pharmaceutical intermediates. The double bonds can undergo a range of transformations, while the methoxymethyl ether can be cleaved under acidic conditions to reveal a primary alcohol, which can be further oxidized or functionalized. This dual reactivity makes it a precursor for creating a library of diverse small molecules for biological screening.

Development of Novel Polymeric Materials and Oligomers via Diene Polymerization

Diene polymerization is a cornerstone of polymer chemistry, used to produce elastomers and other high-performance materials. The stereoselectivity of this polymerization is crucial, as it dictates the properties of the resulting polymer. For example, cobalt-based catalysts have been shown to produce polybutadiene (B167195) with very high (>99%) cis-1,4 stereoselectivity, which is important for elastomer applications.

The polymerization of substituted hexadienes can lead to polymers with unique properties. For example, 1,5-hexadiene (B165246) can be polymerized using Ziegler-Natta catalysts to form poly(methylene-1,3-cyclopentane) (PMCP), a polymer composed of cyclopentane (B165970) units. chemrxiv.org While the polymerization of this compound is not specifically reported, the presence of the methoxymethyl substituent would be expected to influence the polymerization process, potentially leading to novel polymers with tailored thermal or mechanical properties. The ether linkage could introduce polarity into the polymer backbone, affecting its solubility and adhesion characteristics.

Table 2: Research Findings in Diene Polymerization with Advanced Catalysts

Diene Monomer Catalyst System Key Finding Reference
1,3-Butadiene Co-MFU-4l (a metal-organic framework) Achieved >99% cis-1,4 stereoselectivity, exceptionally high for a heterogeneous catalyst.
1,3-Butadiene Ni(II)-MFU-4l Active polymerization catalyst providing 96% cis-1,4 stereoselectivity.

Role in the Synthesis of Specialty Chemicals and Advanced Reagents

Functionalized dienes are fundamental starting materials for a variety of specialty chemicals. For instance, Rawal's diene, an activated diene, is widely used in Diels-Alder reactions to synthesize complex cyclic systems like 2,3-dihydro-4H-pyran-4-ones, which are valuable in medicinal chemistry. chemrxiv.org

This compound can participate in similar cycloaddition reactions. The non-conjugated nature of the double bonds allows for selective reactions. For example, one double bond could be engaged in a reaction while the other remains available for subsequent transformations. This stepwise reactivity is valuable for the controlled synthesis of advanced reagents and fine chemicals.

Application in Methodologies for Stereocontrolled Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds with precise control over stereochemistry is a central goal of modern organic synthesis. Dienes are key substrates in many such reactions. Ene-diene cross-metathesis, for example, allows for the construction of substituted dienyl esters with good control of geometry. nih.gov Other methodologies include the palladium-catalyzed sequential dehydrogenation of aliphatic acids to form conjugated dienes, which are versatile synthons for further transformations. nih.gov

The structure of this compound is well-suited for stereocontrolled transformations. The two distinct olefinic environments could be differentiated by chiral catalysts to achieve enantioselective C-C bond formation. For example, a chiral nickel catalyst has been used for the enantioselective cross-hydroalkenylation of cyclic 1,3-dienes with terminal olefins to produce chiral 1,4-dienes. researchgate.net A similar strategy could potentially be applied to a prochiral substrate like this compound to generate chiral building blocks.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For a compound like 2-(Methoxymethyl)hexa-1,4-diene, future research would undoubtedly prioritize the development of sustainable synthetic methodologies. Key areas of focus would include:

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This could involve exploring catalytic cross-coupling reactions or addition reactions that avoid the use of stoichiometric reagents.

Renewable Feedstocks: Investigating the possibility of deriving the carbon skeleton of the diene from renewable resources. For instance, biomass-derived platform molecules could potentially be converted into the hexadiene framework.

Green Solvents and Catalysts: The use of safer, non-toxic, and recyclable solvents would be a critical aspect. Similarly, the development and utilization of earth-abundant and non-toxic metal catalysts or even organocatalysts would be a significant advancement over traditional heavy metal catalysts. Research into reactions in water or supercritical fluids could also be a fruitful avenue. A potential starting point could be the adaptation of methods used for other dienes, such as the cobalt-catalyzed Diels-Alder reaction of alkynyl pinacol (B44631) boronic esters with various dienes, which shows good regioselectivity. organic-chemistry.org

Exploration of Novel Catalytic Transformations

The diene functionality in this compound offers a rich platform for exploring a wide array of catalytic transformations. Future research could unlock novel reactions and molecular architectures.

Asymmetric Catalysis: The development of enantioselective catalytic reactions would be of paramount importance, particularly for applications in pharmaceuticals and materials science. This could involve asymmetric hydrofunctionalization, cycloaddition, or metathesis reactions.

Metathesis Reactions: Olefin metathesis, a powerful tool for carbon-carbon bond formation, could be applied to this compound to synthesize complex polymers or macrocycles. Investigating the reactivity of the two distinct double bonds in ring-closing, cross, or ring-opening metathesis polymerization would be a key research direction.

Polymerization: The potential of this compound as a monomer in polymerization reactions could be explored. The methoxymethyl substituent could influence the polymer's properties, such as its thermal stability, solubility, and stereochemistry.

Investigation of Biological Interactions and Potential Bio-inspired Syntheses

While there is no current information on the biological activity of this compound, its structural motifs suggest potential areas for investigation.

Enzyme-Catalyzed Reactions: Exploring the use of enzymes to catalyze the synthesis or transformation of this diene could lead to highly selective and environmentally friendly processes. For example, enzymes could be used for stereoselective epoxidation or hydroxylation of the double bonds.

Metabolic Stability and Potential Bioactivity: Should this compound be considered for any biological application, studies on its metabolic fate and potential interactions with biological macromolecules would be necessary. The methoxymethyl group could influence its metabolic stability and pharmacokinetic profile.

Bio-inspired Synthesis: Nature often employs elegant enzymatic cascades to construct complex molecules. A future research goal could be to design a bio-inspired synthesis of this compound, potentially starting from simple, biologically relevant precursors.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow processes offers numerous advantages, including improved safety, scalability, and efficiency.

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale production. This would involve the design of a suitable reactor setup and the optimization of reaction parameters such as temperature, pressure, and residence time.

Automated Reaction Optimization: Automated synthesis platforms, which employ robotics and real-time analysis, could be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis and subsequent transformations of the diene. This high-throughput approach could accelerate the discovery of new reactions and applications.

Advanced Spectroscopic Studies Under Operando Conditions

To gain a deeper understanding of the reactivity and catalytic behavior of this compound, advanced spectroscopic techniques could be employed, particularly under operando conditions (i.e., while the reaction is in progress).

In-situ Reaction Monitoring: Techniques such as in-situ NMR, IR, and Raman spectroscopy could be used to monitor the formation of the diene and its subsequent reactions in real-time. This would provide valuable mechanistic insights and help in optimizing reaction conditions.

Characterization of Catalytic Intermediates: The identification and characterization of transient catalytic intermediates are crucial for understanding reaction mechanisms. Advanced techniques like time-resolved spectroscopy could be employed to study the interaction of the diene with a catalyst on a very short timescale. For instance, understanding the formation and stability of allylic carbocations, which are common intermediates in electrophilic additions to dienes, would be critical. libretexts.org

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